molecular formula C15H11F3O2 B1407811 4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1254733-85-1

4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B1407811
CAS RN: 1254733-85-1
M. Wt: 280.24 g/mol
InChI Key: PTXDRQYAECDZKB-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3,4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde (ETFBC) is a trifluorinated aldehyde that has been used in a variety of scientific research applications. ETFBC is a versatile molecule with a wide range of applications due to its unique chemical structure. ETFBC is a colorless liquid with a boiling point of 79.5 °C and a melting point of -42.6 °C. It is insoluble in water and has a low vapor pressure. ETFBC is used in a variety of scientific research applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the development of new laboratory experiments.

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of N-protected amino acids , which are crucial for peptide synthesis . The ability to protect amino groups is essential in the stepwise construction of peptides, particularly in solid-phase peptide synthesis, which is foundational in developing therapeutic peptides and proteins.

Organic Synthesis

It serves as a precursor for 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones . These compounds are valuable in organic chemistry due to their potential reactivity and the presence of the trifluoromethyl group, which can impart unique chemical properties to the resulting molecules.

Material Science

The compound’s derivatives, particularly those with a CF3 group , are of interest in material science for creating substances with potential low surface energies and high thermal stability . This makes them suitable for coatings and other materials that require resistance to heat and chemical degradation.

Catalysis

In catalytic processes, this compound can be used to synthesize β-alkyl- or dialkylamino substituted enones . These enones can act as intermediates in various catalytic cycles, particularly in the development of new catalytic methods for constructing carbon-fluorine bonds.

Environmental Chemistry

Due to its fluorinated structure , this compound and its derivatives can be studied for their environmental impact, particularly their long-term stability and potential as greenhouse gases . Understanding their breakdown and interaction with other environmental chemicals is crucial for assessing their ecological footprint.

Analytical Chemistry

The compound can be used as a standard or reagent in analytical methods to quantify or detect the presence of similar structures in complex mixtures, leveraging its unique spectroscopic properties due to the fluorinated aromatic system .

Agrochemical Research

Fluorinated compounds often exhibit enhanced biological activity. As such, derivatives of this compound could be explored for their use in pesticides or herbicides , where the addition of fluorine atoms can improve efficacy and selectivity .

Fluorine Chemistry

It’s a versatile building block in fluorine chemistry for the synthesis of more complex fluorinated systems, which are increasingly important in pharmaceuticals, agrochemicals, and advanced materials due to the unique properties that fluorine imparts .

properties

IUPAC Name

5-ethoxy-2-(2,3,4-trifluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-2-20-10-3-4-11(9(7-10)8-19)12-5-6-13(16)15(18)14(12)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXDRQYAECDZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=C(C=C2)F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde

Synthesis routes and methods

Procedure details

To a degassed solution of 2-bromo-5-ethoxybenzaldehye (300 mg, 1.31 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (53.8 mg, 0.131 mmol; S-Phos ligand), palladium (II) acetate (14.7 mg, 0.065 mmol) in THF (8 mL) were added K3PO4 (834 mg, 3.93 mmol) and (2,3,4-trifluorophenyl)boronic acid (276, 1.57 mmol). Reaction mixture was stirred at 70° C. under a N2 atmosphere for 16 hours, cooled to room temperature and then filtered. The filtrate was concentrated by evaporation under reduced pressure. The residue was purified on a silica gel column eluting with 5 to 10% EtOAc in hexanes to provide the title intermediate (255 mg) as white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
53.8 mg
Type
reactant
Reaction Step One
Name
Quantity
834 mg
Type
reactant
Reaction Step One
Quantity
1.57 mmol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
14.7 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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